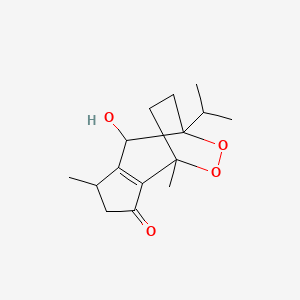![molecular formula C29H40O3 B8257681 (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate](/img/structure/B8257681.png)
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[102201,10Spiraea japonica. This compound has a molecular formula of C29H40O3 and a molecular weight of 436.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate involves several steps. The starting material is typically a diterpenoid precursor, which undergoes a series of chemical reactions including hydroxylation, methylation, and esterification to form the final product. The reaction conditions often involve the use of organic solvents such as acetone, chloroform, and dichloromethane, and the reactions are typically carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Spiraea japonica plants, followed by purification processes such as chromatography to isolate the compound in high purity. The production process is designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylprop-2-enoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
Scientific Research Applications
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules
Mechanism of Action
The mechanism of action of (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways and interacting with enzymes involved in various biological processes . For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diterpenoids such as Spiratisanin A and Spiratisanin B, which also possess complex tetracyclic structures and exhibit similar biological activities .
Uniqueness
What sets (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate apart is its unique combination of functional groups and its specific biological activities. Its hydroxyl and ester groups, along with the phenylprop-2-enoate moiety, contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXDNLXYLVVBP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)/C=C/C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![azanium;(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate](/img/structure/B8257603.png)
![9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-](/img/structure/B8257613.png)
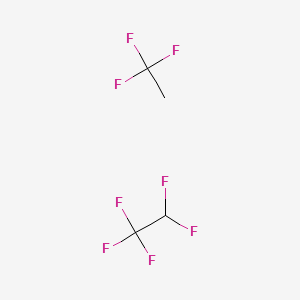
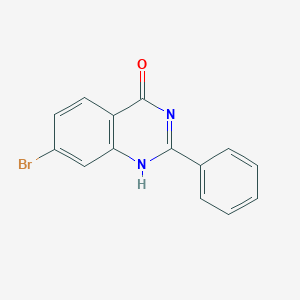
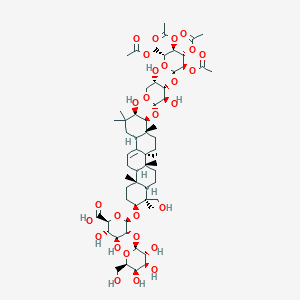
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8257644.png)
![1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-](/img/structure/B8257651.png)
![beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B8257659.png)
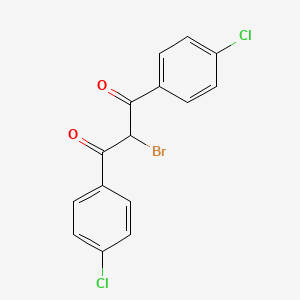

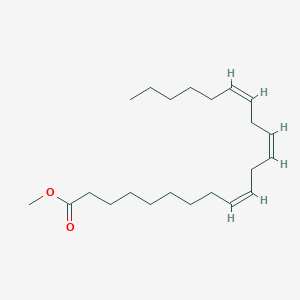
![2,10-bis(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one](/img/structure/B8257684.png)
![2-[1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B8257690.png)
